

An In-depth Technical Guide to 1,1,3,3-Tetramethylbutyl Isocyanate

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Compound of Interest

Compound Name: **1,1,3,3-Tetramethylbutyl isocyanate**

Cat. No.: **B162594**

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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **1,1,3,3-tetramethylbutyl isocyanate** (tert-octyl isocyanate), a sterically hindered aliphatic isocyanate. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

1,1,3,3-Tetramethylbutyl isocyanate is a valuable reagent in organic synthesis, particularly where steric hindrance is required to control reactivity and selectivity. Its bulky tert-octyl group influences its chemical behavior, making it distinct from less hindered isocyanates.

Molecular Formula: C₉H₁₇NO[[1](#)]

Molecular Weight: 155.24 g/mol [[1](#)]

Chemical Structure:

The structure of **1,1,3,3-tetramethylbutyl isocyanate** is characterized by a neopentyl-like backbone attached to an isocyanate functional group. The SMILES representation of the molecule is CC(C)(C)CC(C)(C)N=C=O.[[1](#)]

Caption: Molecular structure of **1,1,3,3-Tetramethylbutyl isocyanate**.

Quantitative Data

The physical and chemical properties of **1,1,3,3-tetramethylbutyl isocyanate** are summarized in the table below for easy reference.

Property	Value
CAS Number	1611-57-0
Linear Formula	$(CH_3)_3CCH_2C(CH_3)_2NCO$
Molecular Weight	155.24 g/mol
Boiling Point	170-172 °C
Density	0.859 g/mL at 25 °C
Refractive Index (n _{20/D})	1.426
Flash Point	48 °C (118.4 °F) - closed cup

Spectroscopic Data

- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the $-N=C=O$ group, which typically appears in the region of 2250-2275 cm^{-1} . An Attenuated Total Reflectance (ATR) IR spectrum is available for **1,1,3,3-tetramethylbutyl isocyanate**.^[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two types of methyl groups and the methylene group in the tetramethylbutyl moiety. The integration of these signals would be in a 9:6:2 ratio.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, quaternary carbons, and the carbonyl carbon of the isocyanate group (typically in the range of 120-130 ppm).

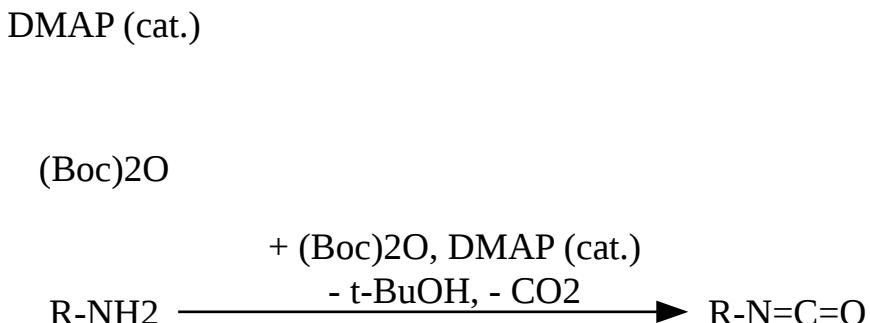
- Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M^+) at m/z 155. Common fragmentation patterns for sterically hindered aliphatic compounds would involve the loss of alkyl fragments. A significant fragment would be the loss of a tert-butyl group ($[M-57]^+$).

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanate

A general and mild method for the synthesis of sterically hindered isocyanates from the corresponding primary amines involves the use of di-tert-butyl dicarbonate ($(Boc)_2O$) in the presence of a catalytic amount of a nucleophilic base like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:



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Caption: General synthesis of isocyanates from primary amines.

Detailed Protocol (Representative):

- To a solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) is added a catalytic amount of 4-dimethylaminopyridine (DMAP, ~5 mol%).
- Di-tert-butyl dicarbonate ($(Boc)_2O$, 1.1 equivalents) is then added to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete

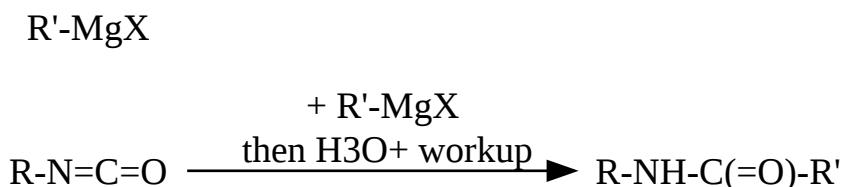
within a few hours.

- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by vacuum distillation to yield the pure **1,1,3,3-tetramethylbutyl isocyanate**.

Reaction with Grignard Reagents for Amide Synthesis

1,1,3,3-Tetramethylbutyl isocyanate can be used to synthesize sterically hindered amides by reaction with Grignard reagents.[1][3]

Reaction Scheme:



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Caption: Synthesis of amides from isocyanates and Grignard reagents.

Detailed Protocol (Representative):

- A solution of **1,1,3,3-tetramethylbutyl isocyanate** (1 equivalent) is prepared in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents), dissolved in a suitable ethereal solvent, is added dropwise to the stirred isocyanate solution.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the desired sterically hindered amide.[\[3\]](#)

Safety Information

1,1,3,3-Tetramethylbutyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) It can cause skin and eye irritation, and may cause respiratory sensitization.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

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